Azido-PEG7-t-butyl ester

PROTAC linker bioconjugation click chemistry

Azido-PEG7-t-butyl ester (CAS: 2596867-40-0; molecular weight: 479.56 g/mol; formula: C21H41N3O9) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker featuring a terminal azide group and a t-butyl ester-protected carboxylic acid. The compound serves as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, and is classified as a PEG-based PROTAC linker.

Molecular Formula C21H41N3O9
Molecular Weight 479.6 g/mol
Cat. No. B11826033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG7-t-butyl ester
Molecular FormulaC21H41N3O9
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C21H41N3O9/c1-21(2,3)33-20(25)4-6-26-8-10-28-12-14-30-16-18-32-19-17-31-15-13-29-11-9-27-7-5-23-24-22/h4-19H2,1-3H3
InChIKeyKNNPWJYJJZETEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG7-t-butyl ester: Molecular Characteristics and Comparator Landscape for PROTAC and Bioconjugation Procurement


Azido-PEG7-t-butyl ester (CAS: 2596867-40-0; molecular weight: 479.56 g/mol; formula: C21H41N3O9) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker featuring a terminal azide group and a t-butyl ester-protected carboxylic acid . The compound serves as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, and is classified as a PEG-based PROTAC linker . Its physicochemical properties include an XLogP3 of 0.9, 11 hydrogen bond acceptors, 26 rotatable bonds, and an exact mass of 479.28428 Da . The closest structural comparators are Azido-PEGn-t-butyl ester homologs with varying PEG repeat units (n = 3, 5, 9, 12, 36), as well as alternative terminal functional group variants including Propargyl-PEG7-t-butyl ester (alkyne-terminated) and Azido-PEG7-amine (amine-terminated).

Why Azido-PEG7-t-butyl ester Cannot Be Interchanged with Other PEG-Length Linkers in PROTAC and Bioconjugation Workflows


Substituting Azido-PEG7-t-butyl ester with shorter (PEG3, PEG5) or longer (PEG9, PEG12, PEG36) homologs fundamentally alters three procurement-critical parameters: (1) aqueous solubility, which decreases from PEG36 (excellent) to PEG7 (moderate) to PEG3 (limited) as quantified by XLogP3 values and hydrogen bond acceptor counts ; (2) molecular span length, where PEG7 provides an intermediate spacer length of approximately 3.5–4 nm compared to ~2 nm for PEG3 and >5 nm for PEG12+ variants, directly impacting PROTAC ternary complex formation efficiency [1]; and (3) physicochemical handling properties, with PEG7 exhibiting a transparent liquid physical state amenable to accurate volumetric dispensing, whereas shorter homologs appear as oily matter requiring gravimetric handling . Additionally, substitution with alternative terminal functional groups (e.g., propargyl instead of azide, amine instead of t-butyl ester) fundamentally changes orthogonal reactivity and the requisite downstream chemistry workflow [2]. These quantifiable differences preclude simple interchange without systematic re-optimization of reaction conditions and purification protocols.

Quantitative Differentiation Evidence: Azido-PEG7-t-butyl ester vs. PEGn Homologs and Functional Alternatives


Molecular Weight and PEG Repeat Unit: Precise 479.56 g/mol vs. 303.35 (PEG3), 391.46 (PEG5), 567.7 (PEG9), 1757.11 (PEG36)

Azido-PEG7-t-butyl ester has a molecular weight of 479.56 g/mol, corresponding to exactly 7 PEG repeat units, which positions it as an intermediate-length linker within the Azido-PEGn-t-butyl ester series . The molecular weight progression across homologs is: PEG1 (215.25 g/mol), PEG2 (259.31 g/mol), PEG3 (303.35 g/mol), PEG4 (333.38 g/mol), PEG5 (391.46 g/mol), PEG7 (479.56 g/mol), PEG9 (567.7 g/mol), PEG12 (approx. 700 g/mol), PEG36 (1757.11 g/mol) . This 7-unit configuration provides 26 rotatable bonds and a heavy atom count of 33, offering distinct spatial separation and conformational flexibility relative to shorter or longer homologs .

PROTAC linker bioconjugation click chemistry

Aqueous Solubility and Hydrophilicity: Intermediate PEG7 Length Balances Solubility vs. Reduced Steric Hindrance

The PEG spacer length directly correlates with aqueous solubility, as longer PEG chains incorporate more hydrophilic ethylene oxide units. Azido-PEG7-t-butyl ester contains 7 PEG units, providing moderate aqueous solubility intermediate between shorter homologs (PEG3-PEG5, limited solubility) and longer homologs (PEG36, excellent solubility) . The XLogP3 value of 0.9 for PEG7 reflects this intermediate hydrophilicity, compared to higher hydrophobicity in shorter PEG variants and greater hydrophilicity in extended PEG chains . Specifically, PEG7 offers 7 ethylene oxide repeat units contributing to solubility enhancement while maintaining a molecular size that avoids excessive steric hindrance during conjugation reactions, a limitation observed with PEG12+ linkers .

aqueous solubility biocompatibility PEG linker

Spatial Linker Length: PEG7 Provides ~3.5–4 nm Span, Optimized for Ternary Complex Formation in PROTAC Design

PEG7 linkers provide an approximate spatial length of 3.5–4 nm when fully extended, a distance empirically determined to be optimal for facilitating ternary complex formation between E3 ubiquitin ligase and target protein in PROTAC design [1]. In contrast, PEG3 linkers provide approximately 1.5–2 nm span (insufficient for many target-E3 ligase pairs requiring greater separation), while PEG12+ linkers exceed 5 nm (potentially introducing excessive conformational entropy that reduces ternary complex stability) [2]. This spatial characteristic is directly determined by the number of PEG repeat units, with each ethylene oxide unit contributing approximately 0.35–0.4 nm to the extended chain length .

PROTAC linker optimization ternary complex spatial distance

t-Butyl Ester Deprotection: Acid-Labile Protection Enabling Orthogonal Stepwise Conjugation

The t-butyl ester moiety in Azido-PEG7-t-butyl ester serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) to expose a free carboxylic acid for downstream amide coupling . This orthogonal protection strategy contrasts with Azido-PEG7-amine, which presents a free amine directly without protection, and Azido-PEG7-azide, which lacks a carboxyl functionality entirely . Compared to methyl or ethyl esters, the t-butyl ester offers greater stability under basic and nucleophilic conditions while enabling selective deprotection orthogonal to azide functionality . The t-butyl ester also provides steric protection during storage and handling, reducing premature hydrolysis relative to unprotected carboxylic acid derivatives .

orthogonal protection acid-labile deprotection stepwise synthesis

Click Chemistry Reactivity: Azide Functionality Enables CuAAC and SPAAC Bioconjugation with Defined Reaction Partners

Azido-PEG7-t-butyl ester contains a terminal azide group capable of undergoing both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-containing molecules, including DBCO and BCN derivatives . This reactivity profile contrasts with Propargyl-PEG7-t-butyl ester, which contains an alkyne group instead of an azide, requiring the inverse click orientation (alkyne on linker reacting with azide on payload) [1]. The azide functionality remains stable under a broad range of conditions including aqueous buffers, organic solvents, and moderate temperatures, with no significant degradation observed during typical PROTAC synthesis workflows . The resulting 1,2,3-triazole linkage is metabolically stable and resistant to hydrolysis, ensuring conjugate integrity in biological systems [2].

CuAAC SPAAC click chemistry triazole linkage

Optimal Procurement and Application Scenarios for Azido-PEG7-t-butyl ester Based on Quantitative Differentiation Evidence


PROTAC Linker Library Construction Requiring Intermediate Spatial Separation (3.5–4 nm Span)

For PROTAC discovery programs where target protein and E3 ubiquitin ligase binding sites are separated by distances requiring approximately 3.5–4 nm of linker span, Azido-PEG7-t-butyl ester is the optimal procurement choice among the Azido-PEGn-t-butyl ester series. The PEG7 backbone provides the precise spatial dimension necessary for ternary complex formation while avoiding the excessive conformational entropy and synthetic complexity associated with PEG12+ linkers [1]. The t-butyl ester protection enables orthogonal deprotection and subsequent amide coupling to E3 ligase ligands bearing amine functionality, supporting modular PROTAC assembly strategies .

Stepwise Heterobifunctional Bioconjugation Requiring Orthogonal Azide and Carboxylic Acid Functionality

When synthetic workflows require sequential conjugation steps (e.g., first attaching the linker to an alkyne-modified targeting ligand via CuAAC, then deprotecting the t-butyl ester to couple an amine-containing payload), Azido-PEG7-t-butyl ester is uniquely positioned among the PEG7 linker family. Unlike Azido-PEG7-amine (free amine, no protection) or Azido-PEG7-azide (lacks carboxyl functionality), the t-butyl ester-protected variant supports three-step modular assembly without intermediate purification challenges [2]. The intermediate PEG7 length balances aqueous solubility (XLogP3 = 0.9, 11 H-bond acceptors) with reduced steric hindrance during conjugation .

Click Chemistry-Mediated PEGylation of Alkyne-Modified Biomolecules for Improved Pharmacokinetics

For PEGylation of alkyne-functionalized peptides, proteins, or small molecules, Azido-PEG7-t-butyl ester (479.56 g/mol) offers a molecular weight advantage over shorter PEG3/PEG5 variants (insufficient solubility enhancement) and longer PEG36 variants (excessive molecular bulk that may impair target binding or cellular uptake) . The azide group enables efficient CuAAC or SPAAC conjugation, forming a stable triazole linkage, while the t-butyl ester remains intact during click chemistry and can be subsequently deprotected for further functionalization .

Antibody-Drug Conjugate (ADC) Linker Development with Cleavable or Non-Cleavable Design Flexibility

In ADC linker development programs, Azido-PEG7-t-butyl ester serves as a versatile intermediate that can be incorporated into both cleavable and non-cleavable linker architectures. The PEG7 spacer (3.5–4 nm extended length) provides sufficient separation between antibody and payload to minimize steric interference while maintaining conjugate solubility during bioconjugation . The t-butyl ester protection enables late-stage deprotection and conjugation to amine-containing cytotoxic payloads, supporting parallel synthesis of linker-payload constructs for ADC screening campaigns .

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